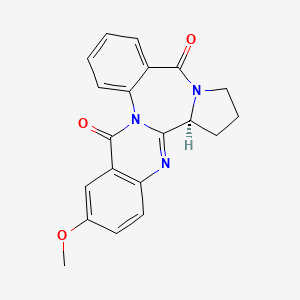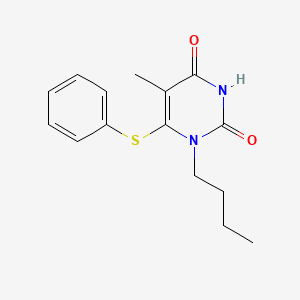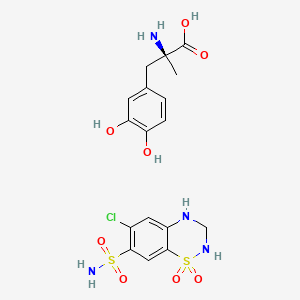
Methyldopa and hydrochlorothiazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aldoril is a combination medication that contains methyldopa and hydrochlorothiazide. Methyldopa is an alpha-2 adrenergic agonist used primarily for the treatment of hypertension. Hydrochlorothiazide is a thiazide diuretic that helps reduce fluid retention and lower blood pressure. Aldoril is commonly prescribed to manage high blood pressure, especially in patients who require a combination therapy to achieve optimal blood pressure control .
准备方法
Synthetic Routes and Reaction Conditions
Methyldopa is synthesized through the decarboxylation of L-3,4-dihydroxyphenylalanine (L-DOPA) using aromatic L-amino acid decarboxylase. The reaction typically involves the use of a suitable catalyst and occurs under controlled temperature and pH conditions .
Hydrochlorothiazide is synthesized through the reaction of 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide with various reagents under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of methyldopa involves large-scale fermentation processes followed by chemical synthesis to ensure high yield and purity. Hydrochlorothiazide is produced through multi-step chemical synthesis involving chlorination, cyclization, and sulfonation reactions .
化学反应分析
Types of Reactions
Methyldopa undergoes several types of chemical reactions, including:
Oxidation: Methyldopa can be oxidized to form methyldopamine.
Reduction: Methyldopa can be reduced to form alpha-methylnorepinephrine.
Substitution: Methyldopa can undergo substitution reactions with various reagents to form different derivatives.
Hydrochlorothiazide primarily undergoes hydrolysis and oxidation reactions under specific conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
Methyldopa: Major products include methyldopamine and alpha-methylnorepinephrine.
Hydrochlorothiazide: Major products include hydrolyzed and oxidized derivatives
科学研究应用
Aldoril has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactions of alpha-2 adrenergic agonists and thiazide diuretics.
Biology: Investigated for its effects on cellular signaling pathways and neurotransmitter regulation.
Medicine: Widely used in clinical trials to evaluate its efficacy and safety in managing hypertension and related cardiovascular conditions.
Industry: Employed in the development of new antihypertensive medications and combination therapies
作用机制
Methyldopa exerts its antihypertensive effects by stimulating central alpha-2 adrenergic receptors, leading to reduced sympathetic outflow and decreased blood pressure. It is metabolized to alpha-methylnorepinephrine, which acts as a false neurotransmitter and further inhibits adrenergic neuronal activity .
Hydrochlorothiazide works by inhibiting sodium reabsorption in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium and water, thereby reducing blood volume and blood pressure .
相似化合物的比较
Similar Compounds
Lisinopril: An angiotensin-converting enzyme inhibitor used to treat hypertension and heart failure.
Amlodipine: A calcium channel blocker used to manage hypertension and angina.
Uniqueness
Aldoril’s uniqueness lies in its combination of methyldopa and hydrochlorothiazide, which provides a synergistic effect in lowering blood pressure. Methyldopa’s central action on alpha-2 adrenergic receptors and hydrochlorothiazide’s diuretic effect make Aldoril particularly effective in patients who require dual therapy for optimal blood pressure control .
属性
CAS 编号 |
69136-74-9 |
|---|---|
分子式 |
C17H21ClN4O8S2 |
分子量 |
509.0 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
InChI |
InChI=1S/C10H13NO4.C7H8ClN3O4S2/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h2-4,12-13H,5,11H2,1H3,(H,14,15);1-2,10-11H,3H2,(H2,9,12,13)/t10-;/m0./s1 |
InChI 键 |
JCUHKUGRLSZJIU-PPHPATTJSA-N |
手性 SMILES |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
规范 SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


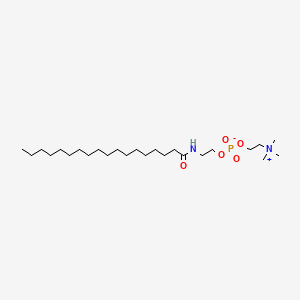

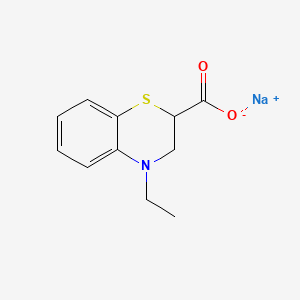

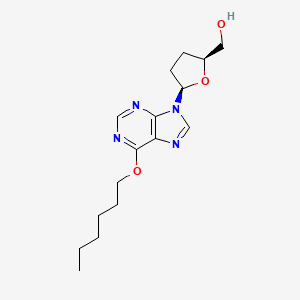
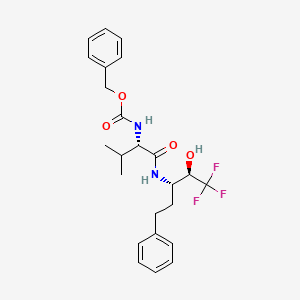
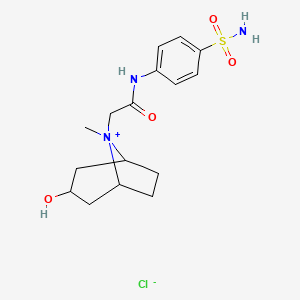
![[5-(3,5-Dichlorophenyl)sulfonyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl carbamate](/img/structure/B12785091.png)

